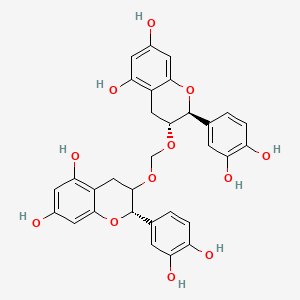
2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-5,7-diol, 3,3’-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo various chemical transformations such as hydroxylation, methoxylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzopyrans.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and possibly as a lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure and known for their antioxidant properties.
Coumarins: Another class of benzopyrans with diverse biological activities.
Isoflavones: Structurally related compounds with potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
71628-12-1 |
|---|---|
Molecular Formula |
C31H28O12 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[[(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethoxy]-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C31H28O12/c32-16-7-22(36)18-11-28(30(42-26(18)9-16)14-1-3-20(34)24(38)5-14)40-13-41-29-12-19-23(37)8-17(33)10-27(19)43-31(29)15-2-4-21(35)25(39)6-15/h1-10,28-39H,11-13H2/t28-,29?,30+,31+/m1/s1 |
InChI Key |
ZRCPJXFJVSBACC-YBZGMHNUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5O[C@H]4C6=CC(=C(C=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5OC4C6=CC(=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















